N-(4-fluorobenzyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O2/c21-15-8-6-14(7-9-15)10-22-18(27)12-25-13-23-19-17(20(25)28)11-24-26(19)16-4-2-1-3-5-16/h1-9,11,13H,10,12H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZACXDNYVXNPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . EGFR-TK is a key protein involved in cell signaling pathways that regulate cell growth, proliferation, and differentiation.
Mode of Action
The compound interacts with its target, EGFR-TK, by inhibiting its activity. This inhibition occurs as the compound binds to the ATP-binding site of the kinase, preventing ATP from binding and thus blocking the phosphorylation process essential for signal transduction.
Biochemical Pathways
By inhibiting EGFR-TK, the compound affects several downstream signaling pathways, including the PI3K/Akt and MAPK pathways. These pathways are involved in cell survival, growth, and proliferation. Therefore, their inhibition can lead to reduced cell proliferation and induced apoptosis in cancer cells.
Result of Action
The inhibition of EGFR-TK by this compound leads to a decrease in cell proliferation and an increase in apoptosis, particularly in cancer cells. This can result in the reduction of tumor growth and size. Additionally, the compound has shown potential anti-proliferative activity against a panel of 60 cancer cell lines.
Biological Activity
N-(4-fluorobenzyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 391.406 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine scaffold, known for its role in various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the pyrazolo[3,4-d]pyrimidine scaffold. For instance, derivatives have been shown to act as dual inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), with IC50 values ranging from 0.3 to 24 µM. One notable compound demonstrated significant inhibition of tumor growth in MCF-7 breast cancer cells, inducing apoptosis and suppressing cell migration and cycle progression .
Table 1: Summary of Anticancer Activity
| Compound | Target | IC50 (µM) | Effect |
|---|---|---|---|
| 5i | EGFR | 0.3 | Tumor growth inhibition |
| 5i | VEGFR2 | 7.60 | Induces apoptosis |
Enzymatic Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression. Molecular docking studies suggest that it binds effectively to target proteins, which may contribute to its anticancer effects .
Antiparasitic and Antifungal Properties
Beyond anticancer activity, phenylpyrazolo[3,4-d]pyrimidines have shown promise as antiparasitic and antifungal agents. Research indicates that these compounds can disrupt cellular processes in pathogens, making them candidates for further development in infectious disease treatment .
The biological activity of this compound is primarily attributed to its interaction with key molecular targets:
- EGFR and VEGFR Inhibition : The compound inhibits signaling pathways critical for tumor growth and angiogenesis.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells through various biochemical pathways.
- Cell Cycle Arrest : The compound causes cell cycle disruption, leading to reduced proliferation rates in cancerous tissues.
Case Studies
In a recent study involving a series of phenylpyrazolo[3,4-d]pyrimidine derivatives, several compounds were evaluated for their cytotoxic effects against various cancer cell lines. Among these, derivatives similar to this compound exhibited promising results with low toxicity towards normal human cells .
Scientific Research Applications
Anticancer Properties
One of the most promising applications of N-(4-fluorobenzyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is in cancer treatment. Research indicates that this compound may act as an inhibitor of polo-like kinase 1 (Plk1), a critical regulator of cell division that is often overexpressed in various cancers. Inhibitors targeting Plk1 have shown potential in preclinical studies for disrupting mitotic progression in cancer cells, leading to apoptosis and reduced tumor growth .
Enzyme Inhibition
The compound also exhibits potential as an inhibitor of phosphodiesterases (PDEs), enzymes involved in cellular signaling pathways. Inhibiting PDEs can lead to increased levels of cyclic nucleotides, which play essential roles in various physiological processes. For instance, related compounds have demonstrated moderate inhibitory activity against PDE9A, suggesting a possible mechanism for enhancing cellular signaling and therapeutic efficacy .
Case Study 1: Anticancer Activity
In a study investigating the anticancer effects of this compound, researchers found that the compound significantly inhibited the proliferation of several cancer cell lines. The mechanism was attributed to the induction of cell cycle arrest and apoptosis through the inhibition of Plk1 activity. The study concluded that this compound could serve as a lead candidate for developing novel anticancer therapies .
Case Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibition properties of this compound. It was shown to inhibit PDE9A effectively, leading to increased intracellular cGMP levels. This increase was associated with enhanced vasodilation and potential cardiovascular benefits. The findings suggest that this compound may have therapeutic applications beyond oncology .
Summary Table of Applications
| Application Area | Mechanism of Action | Relevant Studies |
|---|---|---|
| Anticancer Activity | Inhibition of Plk1 | Study on cancer cell proliferation |
| Enzyme Inhibition | Inhibition of PDE9A | Study on vascular effects |
Q & A
Q. What are the critical steps in synthesizing N-(4-fluorobenzyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide, and how can reaction conditions be optimized?
The synthesis typically involves cyclization of pyrazolo[3,4-d]pyrimidine precursors followed by functionalization of the acetamide group. Key steps include:
- Cyclization : Using 4-oxo-pyrazolo[3,4-d]pyrimidine intermediates under basic conditions (e.g., triethylamine) in solvents like ethanol or DMSO .
- Coupling : Reaction with 4-fluorobenzylamine via nucleophilic substitution or amide bond formation, often catalyzed by carbodiimides like EDC/HOBt .
- Optimization : Temperature (60–80°C) and solvent polarity significantly impact yield. For example, DMSO enhances solubility of aromatic intermediates .
Q. How is the molecular structure confirmed post-synthesis?
Structural confirmation requires:
- X-ray crystallography : Resolves bond lengths/angles (e.g., pyrazolo-pyrimidine core) .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm; pyrimidine carbonyl at δ 165–170 ppm) .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ ≈ 447.14) .
Advanced Research Questions
Q. How do substituent variations (e.g., 4-fluorobenzyl vs. 4-methoxybenzyl) affect biological activity?
Substituent effects are analyzed via:
- SAR studies : Comparing IC₅₀ values against kinase targets (e.g., 4-fluorobenzyl enhances selectivity for EGFR due to electron-withdrawing effects) .
- Computational docking : Molecular dynamics simulations show fluorine’s role in stabilizing hydrogen bonds with kinase active sites .
- Experimental validation : In vitro assays (e.g., fluorinated analogs exhibit 2–3x higher antiproliferative activity in HeLa cells vs. methoxy derivatives) .
Q. What methodologies resolve contradictions in reported biological activity data?
Discrepancies arise from assay conditions or impurity profiles. Mitigation strategies include:
- Standardized assays : Use identical cell lines (e.g., MCF-7 for anticancer studies) and controls .
- HPLC purity validation : Ensure >95% purity via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
- Meta-analysis : Cross-reference data from PubChem and peer-reviewed studies to identify outlier results .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?
- ADME prediction : Tools like SwissADME predict logP (≈2.8) and solubility (≈0.1 mg/mL), highlighting the need for prodrug strategies .
- QSAR models : Correlate substituent electronegativity (e.g., fluorine) with membrane permeability .
- Docking simulations : Identify steric clashes in CYP3A4 metabolism to reduce hepatic clearance .
Methodological Recommendations
- Synthetic reproducibility : Document reaction atmospheres (N₂ vs. air) to avoid oxidation of intermediates .
- Biological assays : Use 3D tumor spheroid models to better mimic in vivo conditions vs. monolayer cultures .
- Data reporting : Include raw spectral data (NMR, MS) in supplementary materials for transparency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
